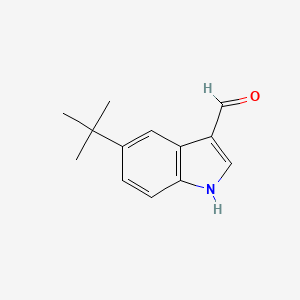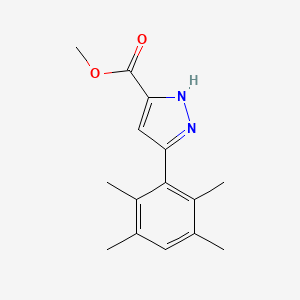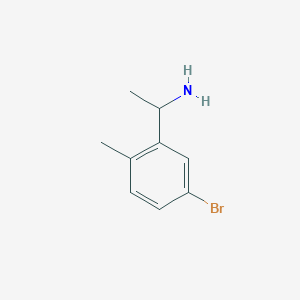![molecular formula C11H8ClF3O B1406160 1-[4-(Trifluormethyl)phenyl]cyclopropancarbonylchlorid CAS No. 960071-10-7](/img/structure/B1406160.png)
1-[4-(Trifluormethyl)phenyl]cyclopropancarbonylchlorid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride consists of a cyclopropane ring attached to a phenyl group bearing a trifluoromethyl substituent. The carbonyl chloride functional group is also present. The compound’s InChI code is: 1S/C₁₁H₈ClF₃O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H₂ (InChI key: HGBOIQJKZPGZMV-UHFFFAOYSA-N) .
Wissenschaftliche Forschungsanwendungen
Fluorchemieforschung
Als Verbindung mit einer Trifluormethylgruppe ist sie von besonderem Interesse im Bereich der Fluorchemie. Forscher können ihre Reaktivität und Wechselwirkung mit anderen fluorhaltigen Verbindungen untersuchen und so zum umfassenden Verständnis der C-F-Bindungschemie beitragen.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von 1-[4-(Trifluormethyl)phenyl]cyclopropancarbonylchlorid, was seine Vielseitigkeit und Bedeutung in verschiedenen Bereichen der wissenschaftlichen Forschung unterstreicht .
Safety and Hazards
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride may pose safety risks due to its reactive functional groups. It’s essential to handle it with caution, wear appropriate protective gear, and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOIQJKZPGZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



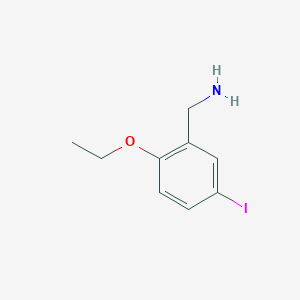

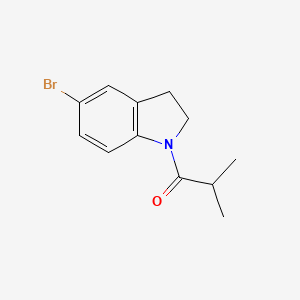


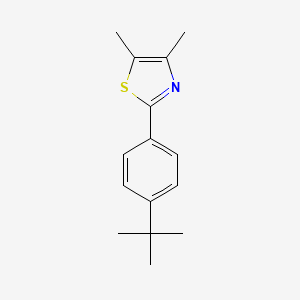
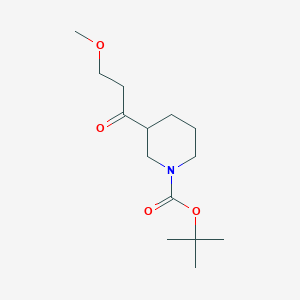
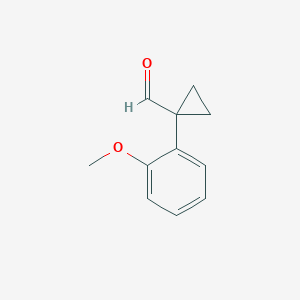
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)
